3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has a molecular weight of 241.09 g/mol and is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their interactions with kinase insert domain receptor (kdr), also known as vascular endothelial growth factor receptor 2 . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells.
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function.
Pharmacokinetics
The compound’s molecular weight (19703 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Inhibition of kdr and the subsequent disruption of the vegf signaling pathway could potentially lead to the inhibition of angiogenesis , thereby preventing the growth and spread of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-bromo-2-methyl-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-amine with appropriate reagents under controlled conditions . One common method involves the use of borontrifluoride and disubstituted cyclopropanes, which under optimized reaction conditions, yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in medicinal chemistry as an antitumor scaffold. It has been studied for its enzymatic inhibitory activity, which could lead to the development of new drugs targeting specific enzymes involved in cancer .
Industry: In the industrial sector, this compound is used in the development of materials with significant photophysical properties. Its ability to undergo various chemical transformations makes it valuable for creating materials with specific functionalities .
Comparison with Similar Compounds
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has a phenyl group and a pyridinylmethyl group, making it structurally different but still within the same family.
Uniqueness: The uniqueness of 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern and the presence of the bromine atom. This unique structure allows it to undergo specific chemical reactions and interact with molecular targets in ways that similar compounds may not .
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCBFAUDSFRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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